METHYL 4,5-DIMETHOXY-2-[(10H-PHENOTHIAZINE-10-CARBONYL)AMINO]BENZOATE
Overview
Description
Methyl 4,5-dimethoxy-2-[(10H-phenothiazine-10-carbonyl)amino]benzoate is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a phenothiazine core, which is linked to a benzoate moiety through an amide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-[(10H-phenothiazine-10-carbonyl)amino]benzoate typically involves the acylation of phenothiazine derivatives. One common method includes the reaction of 10H-phenothiazine with acyl chlorides in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl 4,5-dimethoxy-2-aminobenzoate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[(10H-phenothiazine-10-carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[(10H-phenothiazine-10-carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-[(10H-phenothiazine-10-carbonyl)amino]benzoate involves its interaction with various molecular targets. The phenothiazine core is known to interact with neurotransmitter receptors, enzymes, and ion channels. This interaction can modulate the activity of these targets, leading to various pharmacological effects. The compound may also exert its effects through the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- 10-Methyl-10H-phenothiazine
- 2-Acetylphenothiazine
- 10-Benzoyl-10H-phenothiazine
Uniqueness
Methyl 4,5-dimethoxy-2-[(10H-phenothiazine-10-carbonyl)amino]benzoate is unique due to its specific substitution pattern and the presence of both methoxy and carbonyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(phenothiazine-10-carbonylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-28-18-12-14(22(26)30-3)15(13-19(18)29-2)24-23(27)25-16-8-4-6-10-20(16)31-21-11-7-5-9-17(21)25/h4-13H,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVDWCAADKSCNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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